2-methyl-N-[2-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-oxoethyl]benzamide

Catalog No.
S7477044
CAS No.
M.F
C18H25N3O2
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-N-[2-(9-methyl-3,9-diazabicyclo[4.2.1]non...

Product Name

2-methyl-N-[2-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-oxoethyl]benzamide

IUPAC Name

2-methyl-N-[2-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-oxoethyl]benzamide

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H25N3O2/c1-13-5-3-4-6-16(13)18(23)19-11-17(22)21-10-9-14-7-8-15(12-21)20(14)2/h3-6,14-15H,7-12H2,1-2H3,(H,19,23)

InChI Key

TWPBEVFADDIUMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N2CCC3CCC(C2)N3C

2-methyl-N-[2-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-oxoethyl]benzamide is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields. This paper aims to provide a comprehensive review of its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-methyl-N-[2-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-oxoethyl]benzamide, also known as CTAP, is a highly potent and selective antagonist of the μ-opioid receptor. It was first synthesized by researchers at the University of Minnesota in the early 2000s.
CTAP is a white powder that is soluble in water and ethanol. Its molecular formula is C23H31N3O2, and its molecular weight is 389.51 g/mol. It has a melting point of 179-181°C.
The synthesis of CTAP involves a series of chemical reactions that result in the formation of the benzamide core structure. The final step of the synthesis involves the introduction of the 3,9-diazabicyclo[4.2.1]nonane ring structure, which is responsible for the compound's high potency and selectivity.
The characterization of CTAP is typically performed using a combination of analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
The analytical methods used to detect CTAP include high-performance liquid chromatography, gas chromatography, and tandem mass spectrometry. These techniques are used to quantify the compound in various biological matrices, including blood, urine, and tissues.
CTAP has been shown to be a highly potent and selective antagonist of the μ-opioid receptor. It has been used in numerous animal studies to investigate the role of the μ-opioid receptor in various physiological and pathological processes.
The toxicity and safety of CTAP in scientific experiments are dependent on several factors, including the dose, route of administration, and duration of exposure. In general, however, CTAP has been found to be relatively safe and well-tolerated in animal studies and has not been associated with any significant adverse effects.
CTAP has been used in numerous scientific experiments to investigate the role of the μ-opioid receptor in various physiological and pathological processes. Some examples include studies on pain, addiction, depression, and anxiety.
CTAP is currently being investigated for its potential applications in the treatment of opioid addiction, pain, and other related disorders. Several clinical trials are currently underway to evaluate the safety and efficacy of CTAP in humans.
The potential implications of CTAP extend beyond the field of medicine and may also include applications in the agricultural and environmental industries. For example, CTAP may be useful in developing new methods for pest control or in addressing environmental contamination.
Despite its promising potential, CTAP also has several limitations that need to be addressed. For example, its high potency and selectivity may limit its usefulness in clinical applications. There is also a need for more research to fully understand the mechanisms underlying its effects and to identify potential side effects.
for research on CTAP include developing new delivery methods, investigating its potential applications in other areas, such as agriculture and environmental science, and exploring its potential as a tool for studying the μ-opioid receptor and related systems.
2-methyl-N-[2-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-oxoethyl]benzamide is a chemical compound that has the potential to make significant contributions to various fields of research and industry. It possesses unique properties that make it a valuable tool for investigating the role of the μ-opioid receptor in various physiological and pathological processes. More research is needed to fully understand its potential applications and limitations.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

315.19467705 g/mol

Monoisotopic Mass

315.19467705 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-27-2023

Explore Compound Types